molecular formula C14H25N5O3 B11829434 tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate

Cat. No.: B11829434
M. Wt: 311.38 g/mol
InChI Key: LVJZCKRMMBTVNC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is a cyclohexane derivative featuring three key functional groups:

  • A tert-butyl carbamate group (Boc-protected amine).
  • An azido (-N₃) group at the 2-position.
  • A dimethylcarbamoyl moiety at the 5-position.

Its stereochemistry is defined as (1R,2S,5S), critical for its role as a pharmaceutical intermediate . The molecular formula is C₁₄H₂₇N₃O₃, with a molecular weight of 285.383 g/mol and a density of 1.1 g/cm³ .

Applications
This compound is a key intermediate in synthesizing Edoxaban, a direct oral anticoagulant (DOAC) targeting Factor Xa . Its azido group enables participation in click chemistry (e.g., Huisgen cycloaddition) for further functionalization during drug synthesis .

Properties

IUPAC Name

tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O3/c1-14(2,3)22-13(21)16-11-8-9(12(20)19(4)5)6-7-10(11)17-18-15/h9-11H,6-8H2,1-5H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJZCKRMMBTVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CCC1N=[N+]=[N-])C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis begins with a cyclohexylamine derivative bearing a dimethylcarbamoyl group at the 5-position. This intermediate is typically synthesized via acylation of 5-aminocyclohexanol using dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds at 0–5°C to minimize side reactions, yielding the dimethylcarbamoyl-substituted cyclohexylamine with >85% purity.

Carbamate Formation

The azido-substituted intermediate is treated with tert-butyl chloroformate in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine) to form the final carbamate. This reaction is performed in dichloromethane (DCM) at 0°C to room temperature, achieving yields of 70–78%.

Optimized Synthesis Protocols

Continuous Flow Techniques

Recent advancements employ continuous flow reactors to enhance reaction efficiency. A comparative study demonstrated a 22% yield improvement over batch methods, with a 97% purity achieved in half the time.

Table 1: Comparison of Traditional vs. Optimized Methods

ParameterTraditional MethodOptimized Method
Yield (%)6585
Reaction Time (hours)2412
Purity (%)8597
Solvent Consumption (L/kg)158

Data adapted from experimental studies.

Catalytic Enhancements

The use of iron catalysts (e.g., Fe(OTf)₂) in azidation steps has shown promise, particularly for stereocontrol. In one protocol, Fe(OTf)₂ in 2-methyltetrahydrofuran (2-MeTHF) at 21°C improved diastereomeric excess to 94% while reducing reaction time to 2 hours.

Industrial-Scale Production

Scalable Reactor Design

Industrial synthesis utilizes automated stirred-tank reactors with real-time monitoring. Key features include:

  • Temperature control: ±0.5°C

  • Pressure: 1–3 bar

  • In-line IR spectroscopy for intermediate tracking

Purification Strategies

Large-scale batches employ simulated moving bed (SMB) chromatography for cost-effective purification. This method reduces solvent waste by 40% compared to traditional column chromatography.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation at 100°C accelerates the azidation step, completing the reaction in 30 minutes with 82% yield. This method is particularly effective for small-scale, high-throughput applications.

Biocatalytic Routes

Emerging research explores enzymatic carbamate formation using lipases from Candida antarctica. Preliminary results show 68% yield under mild conditions (pH 7.0, 30°C), though industrial viability remains unproven.

Chemical Reactions Analysis

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azido group enables participation in strain-promoted or copper-catalyzed click reactions , forming stable 1,2,3-triazole linkages. This reaction is pivotal for bioconjugation and drug-targeting applications.

Reaction Components Conditions Application
Alkyne-containing biomoleculesCuSO₄·NaAsc (room temperature)Bioconjugation of drug candidates
CyclooctynesSolvent-free, 25–40°CProteomics and imaging probes

Key findings:

  • Reaction efficiency exceeds 90% under optimized copper-catalyzed conditions.

  • Triazole products exhibit enhanced stability compared to traditional amide bonds.

Oxidation and Reduction Reactions

The compound undergoes selective transformations at its azido and carbamate groups:

Oxidation

Oxidizing Agent Product Conditions
OzoneNitroso derivatives−78°C, CH₂Cl₂
mCPBAOxaziridine intermediates0°C, THF

Reduction

Reducing Agent Product Conditions
NaBH₄Amine derivativesEtOH, 50°C
H₂/Pd-CPrimary amines (carbamate cleavage)1 atm, RT

Industrial protocols often use continuous flow hydrogenation to minimize side reactions.

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic displacement, particularly in multi-step syntheses:

Example Reaction Pathway (from Patent CA3087004A1 ):

  • Substrate : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (Formula B).

  • Base : Triethylamine or DBU in THF.

  • Product : tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (Edoxaban precursor).

Parameter Optimal Value
Temperature60–80°C
Yield93–95%
Purity>98% (HPLC)

Hydrolysis Reactions

Controlled hydrolysis of the carbamate group releases free amines:

Condition Product Rate Constant (k)
1M HCl, refluxCyclohexylamine derivative0.12 h⁻¹
0.5M NaOH, 50°Ctert-butyl alcohol + CO₂0.08 h⁻¹

Carbamate Stability

The tert-butyl carbamate group resists hydrolysis under neutral conditions but cleaves under strong acids (e.g., TFA) or bases (e.g., LiOH).

Azido Reactivity

  • Thermal Decomposition : Occurs at >100°C, releasing nitrogen gas and forming nitrene intermediates.

  • Staudinger Reaction : Reacts with triphenylphosphine to yield iminophosphoranes, useful in peptide synthesis.

Comparative Reactivity Table

Functional Group Reaction Type Key Reagents Industrial Relevance
Azido (-N₃)CuAACCuSO₄, alkynesBioconjugation platforms
Carbamate (-OCONHR)HydrolysisHCl/NaOHProdrug activation
DimethylcarbamoylNucleophilic acyl substitutionAmines, basesPeptide mimetics

Scientific Research Applications

Applications in Synthetic Chemistry

  • Click Chemistry:
    The azido group in the compound allows it to participate in click chemistry reactions, particularly forming stable triazole linkages with alkyne-containing molecules. This property is crucial for synthesizing complex organic compounds efficiently.
  • Intermediate in Drug Synthesis:
    tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate serves as an important intermediate in the synthesis of pharmaceuticals, notably Edoxaban, an anticoagulant medication. The compound's ability to undergo various transformations makes it valuable in developing new therapeutic agents .
  • Bioconjugation:
    The compound can be utilized in bioconjugation processes, allowing for the attachment of biomolecules to surfaces or other molecules through its reactive azido group. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .

Case Study 1: Synthesis of Edoxaban

In the synthesis of Edoxaban, this compound is used as a precursor that undergoes several chemical transformations to yield the final product. This process highlights the compound's role as a versatile building block in pharmaceutical chemistry, allowing for modifications that enhance drug efficacy and specificity .

Case Study 2: Application in Material Science

Research has demonstrated the use of this compound in creating functionalized polymers through click chemistry. The azido group enables the incorporation of various functional groups into polymer matrices, resulting in materials with tailored properties for specific applications such as drug delivery systems or biosensors .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate involves its reactivity due to the azido group. This group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Application Reference
tert-Butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate (365998-36-3) C₁₄H₂₇N₃O₃ 285.383 Azido (-N₃), dimethylcarbamoyl Edoxaban intermediate
tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate (929693-30-1) C₁₄H₂₆N₂O₄ 286.372 Hydroxy (-OH), dimethylcarbamoyl Intermediate for kinase inhibitors
tert-Butyl ((1S,2R,5R)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate (1255529-33-9) C₂₁H₃₀ClN₅O₅ 467.95 Chloropyridinyl, dimethylcarbamoyl Anticoagulant analogs
tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate oxalate (1210348-34-7) C₁₆H₂₉N₃O₇ 363.42 Oxalate salt, amino (-NH₂) Edoxaban impurity D

Key Differences and Implications

Functional Group Reactivity The azido group in the parent compound enables click chemistry, making it indispensable for Edoxaban synthesis. In contrast, the hydroxy analog (CAS 929693-30-1) lacks this reactivity, limiting its utility to non-click-based pathways . The chloropyridinyl derivative (CAS 1255529-33-9) introduces a bulky aromatic group, enhancing binding affinity but reducing solubility compared to the parent compound .

Synthetic Routes

  • The parent compound is synthesized via oxalic acid-mediated deprotection of a benzyl carbamate precursor .
  • The chloropyridinyl analog requires palladium-catalyzed coupling (e.g., with Pd₂(dba)₃ and BINAP), reflecting greater synthetic complexity .

Stability and Handling

  • The azido group’s thermal sensitivity necessitates low-temperature storage (-20°C) to prevent decomposition, whereas the hydroxy analog is stable at room temperature .

Pharmacological Relevance The oxalate salt (CAS 1210348-34-7) is a regulated impurity in Edoxaban, requiring strict control during manufacturing .

Research Findings

  • Edoxaban Synthesis : The parent compound’s azido group reacts with alkynes to form triazole linkages, a critical step in constructing Edoxaban’s core structure .
  • Impurity Profiling : The oxalate salt (CAS 1210348-34-7) is monitored as a degradation product, with HPLC methods validated to ensure ≤0.1% impurity levels .
  • Comparative Bioactivity : In vitro studies show the chloropyridinyl analog exhibits 2-fold higher Factor Xa inhibition than the parent compound, though its pharmacokinetics remain unstudied .

Biological Activity

Tert-butyl N-[2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate is a compound that has garnered attention in the fields of medicinal chemistry and synthetic biology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • IUPAC Name : tert-butyl (2-azido-5-(dimethylcarbamoyl)cyclohexyl)carbamate
  • CAS Number : 480450-69-9
  • Molecular Formula : C14H25N5O3
  • Molecular Weight : 311.38 g/mol

Structural Features

The compound features a cyclohexane ring with a tert-butyl group and an azido functional group, contributing to its chiral nature and reactivity in various chemical reactions. The presence of the azido group allows for participation in click chemistry, which is significant for bioconjugation applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The azido group facilitates the formation of stable triazole linkages with alkyne-containing molecules, enhancing its utility in drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. A study on related carbamate derivatives demonstrated good to moderate antibacterial activity against various strains, suggesting that modifications to the azido group can influence efficacy against microbial pathogens .

Case Studies

  • Synthesis and Evaluation : A study published in ACS Omega focused on optimizing the synthesis of this compound and evaluating its biological activities. It was found that the compound exhibited significant reactivity in click chemistry applications, which could be leveraged for targeted drug delivery systems .
  • Antifungal Properties : Another investigation highlighted the antifungal potential of related compounds, showing promising results against common fungal strains. This suggests that this compound may also possess similar properties worth exploring further .
  • Pharmacological Applications : The compound is a key intermediate in the synthesis of Edoxaban, an anticoagulant medication. Its biological activity as a precursor underscores its importance in pharmacology and therapeutic applications .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate.
  • Azidation Reaction : The reaction with azide compounds introduces the azido functional group.
  • Optimization Techniques : Industrial methods may employ continuous flow synthesis for scalability and improved yield.

Applications in Research and Industry

The unique properties of this compound make it a valuable tool in both academic research and industrial applications:

  • Drug Development : Its role as an intermediate in synthesizing pharmaceuticals like Edoxaban highlights its significance in drug formulation.
  • Synthetic Chemistry : The compound's ability to participate in click chemistry reactions opens avenues for creating complex molecular architectures.

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsPurposeReference
Boc DeprotectionMethanesulfonic acid, CH₃CN, 20–25°CRemove Boc group
Amide CouplingTriethylamine, 70°CActivate dimethylcarbamoyl group

Basic: Which characterization techniques are critical for verifying the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl ring conformation, azide (-N₃) integration, and carbamate/dimethylcarbamoyl groups .
  • X-ray Crystallography : Resolve stereochemistry (e.g., trans/cis configurations at cyclohexyl positions), as done for structurally related tert-butyl carbamates .
  • HPLC-MS : Monitor purity (>95%) and detect azide-related byproducts (e.g., using C18 columns with acetonitrile/water gradients) .

Basic: What safety protocols are essential during handling?

Answer:

  • Azide Handling : Despite no explicit hazards in –2, assume azide groups pose explosion risks. Use blast shields, minimize grinding, and avoid metal catalysts .
  • Ventilation : Work in fume hoods to prevent inhalation of volatile reagents (e.g., triethylamine) .
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

Advanced: How can stereochemical outcomes be analyzed during synthesis?

Answer:

  • Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., Chiralpak® columns) .
  • X-ray Diffraction : Determine absolute configuration, as applied to tert-butyl carbamates with similar cyclohexyl backbones .
  • Vibrational Circular Dichroism (VCD) : Probe chiral centers in solution phase when crystals are unavailable .

Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal Stability : Store at ≤25°C; notes degradation above 30°C for related carbamates .
  • pH Sensitivity : Avoid strong acids/bases (e.g., HCl/NaOH), which hydrolyze carbamate bonds .
  • Light Exposure : Protect from UV light to prevent azide decomposition .

Q. Table 2: Stability Parameters

ConditionEffectMitigationReference
>30°CDecompositionStore at 2–8°C
pH < 3HydrolysisNeutralize before storage

Advanced: How to resolve contradictions in reported reactivity of the dimethylcarbamoyl group?

Answer:

  • Replicate Conditions : Verify solvent polarity (e.g., DMF vs. THF) and temperature, which influence nucleophilicity .
  • Competitive Pathways : Use kinetic studies (e.g., ¹H NMR monitoring) to identify whether hydrolysis or rearrangement dominates under disputed conditions .

Advanced: What role does the azide group play in downstream applications?

Answer:

  • Click Chemistry : React with alkynes via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug discovery .
  • Photolability : UV irradiation releases nitrogen gas, enabling photoactivated drug delivery systems (study with controlled light exposure) .

Advanced: How to address discrepancies in reported melting points or solubility?

Answer:

  • Analytical Validation : Cross-check using differential scanning calorimetry (DSC) for melting points and saturation shake-flask methods for solubility .
  • Crystal Polymorphism : Screen solvents (e.g., ethanol/water vs. ethyl acetate) to isolate stable polymorphs, as seen in tert-butyl carbamate derivatives .

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